7-Chloro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions starting from halo-pyrazine derivatives. One common method includes the palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Another approach involves nucleophilic aromatic substitution reactions under microwave irradiation conditions .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal-free or metal-catalyzed amination reactions, as well as regioselective amination reactions of dihalo-pyrrolopyrazines .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as microwave irradiation or metal-catalyzed reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may yield various substituted pyrrolopyrazines .
Scientific Research Applications
7-Chloro-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial in various signaling pathways related to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: This compound shares a similar core structure but lacks the chlorine atom at the 7-position.
Pyrrolo[1,2-a]pyrazine: This compound has a different arrangement of the pyrrole and pyrazine rings and exhibits different biological activities.
Uniqueness: 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound has shown greater activity in kinase inhibition compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
7-chloro-5H-pyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYKKAJVHCWNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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